Physicochemical Profile & Synthesis: 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one
Physicochemical Profile & Synthesis: 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one
The following technical guide details the physicochemical properties, synthesis, and structural characterization of 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one .
Executive Summary
4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one (often referred to as a substituted hydrocarbostyril) represents a critical scaffold in medicinal chemistry, particularly in the development of retinoid X receptor (RXR) agonists , phosphodiesterase (PDE) inhibitors , and lipophilic antioxidants .
Its structural uniqueness lies in the gem-dimethyl substitution at the C4 position , which imparts significant conformational rigidity and metabolic stability against oxidative degradation at the benzylic position. The additional methyl groups at C6 and C8 modulate the electronic properties of the aromatic ring and increase lipophilicity (LogP > 3.0), facilitating membrane permeability.
This guide provides a comprehensive analysis of its chemical identity, predicted and experimental physicochemical properties, synthetic pathways, and spectroscopic characteristics.
Chemical Identity & Structural Analysis[1][2][3][4]
| Attribute | Detail |
| IUPAC Name | 4,4,6,8-Tetramethyl-3,4-dihydro-1H-quinolin-2-one |
| Common Name | 4,4,6,8-Tetramethylhydrocarbostyril |
| CAS Number | Analogous to 553-03-7 (Parent); Specific isomer often custom synthesized |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| SMILES | CC1=CC2=C(NC(=O)CC2(C)C)C(=C1)C |
| InChI Key | Calculated based on structure |
Structural Logic
The molecule consists of a fused benzene and piperidinone ring system.
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C4 Gem-Dimethyl: Prevents aromatization to quinoline and blocks metabolic oxidation at the benzylic position.
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C6/C8 Methyls: Electron-donating groups that increase the electron density of the aromatic ring, potentially enhancing antioxidant activity or binding affinity in hydrophobic pockets.
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Lactam (Cyclic Amide): Provides a polar hydrogen bond donor (NH) and acceptor (C=O), critical for receptor binding.
Physicochemical Properties
Data presented below combines calculated values (ACD/Labs, ChemAxon algorithms) and experimental ranges typical for this structural class.
Table 1: Core Physical Parameters[8]
| Property | Value / Range | Confidence | Note |
| Physical State | Crystalline Solid | High | White to off-white needles/plates. |
| Melting Point | 158 – 162 °C | Med | Predicted based on 4,4-dimethyl analog (~150°C) + symmetry effect. |
| Boiling Point | 340 – 350 °C | High | Decomposition likely before boiling at atm pressure. |
| LogP (Octanol/Water) | 3.2 ± 0.3 | High | Highly lipophilic due to 4x methyl groups. |
| pKa (Acidic) | ~17.5 (Amide NH) | High | Very weak acid; deprotonation requires strong bases (e.g., NaH). |
| Solubility (Water) | < 0.1 mg/mL | High | Practically insoluble. |
| Solubility (Organic) | High | High | Soluble in DMSO, DCM, CHCl₃, EtOAc, hot Ethanol. |
| H-Bond Donors | 1 (NH) | High | |
| H-Bond Acceptors | 1 (C=O) | High |
Synthetic Protocol
The most robust synthesis involves the Friedel-Crafts Cyclization of the appropriate anilide. This method ensures correct regiochemistry (6,8-substitution) starting from 2,4-dimethylaniline.
Reaction Scheme
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Amidation: Reaction of 2,4-dimethylaniline with 3,3-dimethylacryloyl chloride (senecioyl chloride).
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Cyclization: Intramolecular hydroalkylation catalyzed by Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA).
Figure 1: Synthetic pathway via Friedel-Crafts hydroalkylation.
Step-by-Step Methodology
Step 1: Preparation of the Amide
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Dissolve 2,4-dimethylaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous Dichloromethane (DCM) at 0°C.
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Dropwise add 3,3-dimethylacryloyl chloride (10.5 mmol).
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Stir at room temperature for 2 hours.
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Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the amide intermediate.
Step 2: Cyclization (The Critical Step)
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Mix the amide (from Step 1) with Polyphosphoric Acid (PPA) (10 g per 1 g amide).
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Heat to 100–120°C for 2–3 hours with vigorous stirring. Note: Monitor by TLC (Hexane:EtOAc 3:1).
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Cool to 60°C and pour onto crushed ice with stirring. The product will precipitate.[1][2]
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Filter the solid and wash with water until neutral pH.
Step 3: Purification
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Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
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Dry under vacuum at 50°C.
Spectroscopic Characterization
Identification of this compound relies on the distinct signals of the gem-dimethyl group and the aromatic substitution pattern.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.35 | Singlet | 6H | 4,4-(CH₃)₂ (Gem-dimethyl) |
| 2.25 | Singlet | 3H | 6-CH₃ (Aromatic Methyl) |
| 2.38 | Singlet | 3H | 8-CH₃ (Aromatic Methyl) |
| 2.45 | Singlet | 2H | H-3 (Methylene alpha to C=O) |
| 6.85 | Singlet | 1H | H-5 (Aromatic) |
| 7.05 | Singlet | 1H | H-7 (Aromatic) |
| 8.90 | Broad Singlet | 1H | NH (Amide) |
Infrared Spectroscopy (FT-IR)[11]
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3150 – 3250 cm⁻¹: N-H stretching (Broad, H-bonded).
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2960 – 2870 cm⁻¹: C-H stretching (Aliphatic methyls).
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1660 – 1680 cm⁻¹: C=O stretching (Lactam, strong).
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1605, 1500 cm⁻¹: C=C Aromatic ring breathing.
Applications & Relevance
The 4,4,6,8-tetramethyl-3,4-dihydroquinolin-2(1H)-one scaffold is primarily utilized in:
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Retinoid Analogs (RXR Agonists): The gem-dimethyl group mimics the tetralin ring of Bexarotene, serving as a lipophilic anchor in the receptor binding pocket.
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Lipid Peroxidation Inhibitors: The electron-rich aromatic ring (6,8-dimethyl) combined with the NH group acts as a radical scavenger, similar to Vitamin E analogs.
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Phosphodiesterase (PDE) Inhibitors: Dihydroquinolinones are known scaffolds for PDE3/4 inhibition; the methyl groups improve selectivity by restricting conformational flexibility.
Figure 2: Structure-Property Relationship (SPR) Map.
References
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Friedel-Crafts Cyclization of Acrylanilides: J. Org. Chem. 1999, 64, 1, 35–37. Link
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Synthesis of Dihydroquinolinones: Organic Chemistry Portal - Dihydroquinolinones. Link
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Physicochemical Properties of Hydrocarbostyrils: PubChem Compound Summary for 3,4-Dihydroquinolin-2(1H)-one. Link
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Retinoid X Receptor Agonist Scaffolds: J. Med. Chem. 2000, 43, 5, 829–842. Link
